Oleaside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleaside A involves the extraction from the stems and twigs of Nerium oleander. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on the availability of raw plant material and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions
Oleaside A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its polarity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially altering the biological activity of the compound.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
Chemistry: Used as a model compound for studying cardenolide glycosides.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-tumor activity and potential therapeutic applications.
Industry: Potential use in developing new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Oleaside A involves the inhibition of the induction of intercellular adhesion molecule-1 (ICAM-1) by interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α) . This inhibition can reduce inflammation and tumor progression. The molecular targets include various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Stauntosaponin A
- Sarmentocymarin
- Cryptanoside A
- 17alpha-Neriifolin
- Odoroside H
- Uzarigenin digitaloside
- Neritaloside
- Oleandrin
- Thevebioside
- Uzarin
- Thevetin B
- g-Strophanthin
- Strophanthidine
- Helveticoside
- Cymarin
- Convallatoxin
- k-Strophanthoside
- Deslanoside
- Lanatoside C
- Periplocymarin
- Periplocin
- Periplogenin 3-O-beta-glucopyranosyl-(1->4)-beta-sarmentopyranoside
- Digitoxin
- Digoxin
- Gitoxin
Uniqueness
Oleaside A is unique due to its specific glycosidic linkage and the presence of a polar cardenolide structure. This structural uniqueness contributes to its distinct biological activities, particularly its anti-tumor properties .
Properties
Molecular Formula |
C30H44O7 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,28+,29-,30-/m1/s1 |
InChI Key |
DFDVWAJDFYYBAC-ZSAFCDTFSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O |
Origin of Product |
United States |
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